Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
Overview
Description
Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate is a significant intermediate of 1H-indazole derivatives . It has an empirical formula of C16H28BNO4 and a molecular weight of 309.21 .
Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds
This compound is a significant intermediate in the synthesis of many biologically active compounds . It can be used to create a variety of complex molecules that have potential applications in medicine and biology .
Enzyme Inhibitors
Boric acid compounds, like this one, are often used as enzyme inhibitors in drug research . They can bind to specific enzymes and prevent them from functioning, which can be useful in treating various diseases .
Ligand Drugs
In addition to being used as enzyme inhibitors, boric acid compounds can also be used as ligand drugs . These are drugs that bind to specific biological targets, such as proteins or DNA, to exert their effects .
Anticancer Applications
Indazole derivatives, which this compound is an intermediate of, have been reported to have anticancer effects . They can be used to develop new anticancer drugs .
Antiviral Applications
Indazole derivatives also have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .
Antibacterial Applications
The antibacterial properties of indazole derivatives make them useful in the development of new antibacterial drugs . They can inhibit the growth of bacteria, helping to treat bacterial infections .
Agriculture Applications
Indazole derivatives also have applications in agriculture . They have insecticidal and weeding activities, making them useful in protecting crops from pests and weeds .
Energy Applications
Indazole derivatives have photoelectric activities , which means they can convert light into electricity. This makes them potential candidates for use in solar cells and other photovoltaic devices .
Mechanism of Action
Target of Action
It is known that this compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
It can be inferred that the compound interacts with its targets through its unique structural features, including the tetramethyl-1,3,2-dioxaborolan-2-yl group and the thiazol-2-yl group .
Biochemical Pathways
Given its role as an intermediate in the synthesis of 1h-indazole derivatives , it may be involved in the biochemical pathways related to the functions of these derivatives.
Result of Action
As an intermediate in the synthesis of 1h-indazole derivatives , this compound likely contributes to the biological activities associated with these derivatives.
properties
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-12(2,3)19-11(18)17-10-16-8-9(22-10)15-20-13(4,5)14(6,7)21-15/h8H,1-7H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHWEXDGXVPRTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate | |
CAS RN |
1245252-99-6 | |
Record name | tert-butyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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